Dalbavancin-d6

Therapeutic Drug Monitoring LC-MS/MS Bioanalytical Method Validation

Quantifying dalbavancin in plasma by LC-MS/MS requires a stable isotope-labeled internal standard to correct for matrix effects and recovery loss. Dalbavancin-d6 provides a +6 Da mass shift for unambiguous spectrometric differentiation while matching the analyte's extraction and ionization behavior. • Validated in 50 µL pediatric/adult plasma samples (Cafaro et al., 2024) • Full CoA compliant with ICH M10 & FDA guidance for ANDA/DMF • ≥1 year stability supports multi-week clinical PK studies

Molecular Formula C88H100Cl2N10O28
Molecular Weight 1822.7 g/mol
Cat. No. B12395755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDalbavancin-d6
Molecular FormulaC88H100Cl2N10O28
Molecular Weight1822.7 g/mol
Structural Identifiers
SMILESCC(C)CCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O
InChIInChI=1S/C88H100Cl2N10O28/c1-38(2)13-10-8-6-7-9-11-14-61(106)94-70-73(109)75(111)78(86(120)121)128-87(70)127-77-58-31-43-32-59(77)124-55-24-19-42(29-50(55)89)71(107)69-85(119)98-67(80(114)92-25-12-26-100(4)5)48-33-44(102)34-57(125-88-76(112)74(110)72(108)60(37-101)126-88)62(48)47-28-40(17-22-52(47)103)65(82(116)99-69)95-83(117)66(43)96-84(118)68-49-35-46(36-54(105)63(49)90)123-56-30-41(18-23-53(56)104)64(91-3)81(115)93-51(79(113)97-68)27-39-15-20-45(122-58)21-16-39/h15-24,28-36,38,51,60,64-76,78,87-88,91,101-105,107-112H,6-14,25-27,37H2,1-5H3,(H,92,114)(H,93,115)(H,94,106)(H,95,117)(H,96,118)(H,97,113)(H,98,119)(H,99,116)(H,120,121)/t51-,60-,64-,65-,66-,67+,68+,69+,70-,71-,72-,73-,74+,75+,76+,78+,87-,88+/m1/s1/i4D3,5D3
InChIKeyKGPGQDLTDHGEGT-ZOUCSSCUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dalbavancin-d6: Stable Isotope-Labeled Internal Standard


Dalbavancin-d6 is a deuterated derivative of the semisynthetic lipoglycopeptide antibiotic dalbavancin, in which six hydrogen atoms are replaced by deuterium (²H) [1]. This stable isotope labeling yields a mass difference of +6 Da relative to the unlabeled parent compound (CAS 171500-79-1), enabling its use as an internal standard in liquid chromatography–tandem mass spectrometry (LC-MS/MS) bioanalytical methods for the precise quantification of dalbavancin in biological matrices [2]. Dalbavancin-d6 shares essentially identical chemical behavior, extraction properties, and ionization efficiency with unlabeled dalbavancin while remaining spectrometrically distinct, thereby correcting for matrix effects, recovery variations, and instrument fluctuations inherent to quantitative bioanalysis .

Type
Deuterated internal standard (SIL-IS) for dalbavancin
Workflow
LC-MS/MS quantification; matrix-effect correction
Selection
+6 Da mass difference; co-elution with analyte

Limitations of Unlabeled and Non-Isotopic Internal Standards


In quantitative LC-MS/MS bioanalysis, the internal standard must correct for analyte loss during sample preparation, variability in ionization efficiency (matrix effects), and instrument drift . Unlabeled dalbavancin cannot function as an internal standard because its signal is indistinguishable from the analyte being measured. Non-isotopic structural analogs (e.g., vancomycin or teicoplanin) differ from dalbavancin in physicochemical properties, leading to differential extraction recovery and divergent ionization behavior in the electrospray source—a limitation documented extensively for lipoglycopeptide-class compounds [1]. Substituting with a less rigorously characterized deuterated compound or a vendor that does not provide full Certificate of Analysis (CoA) documentation introduces the risk of unlabeled dalbavancin contamination, which compromises assay accuracy and fails regulatory method validation requirements under ICH M10 and FDA bioanalytical guidance .

Unlabeled dalbavancin
Identical mass signal; unable to differentiate analyte from internal standard
Non-isotopic structural analogs
Differential extraction recovery and ionization behavior may compromise accuracy
Uncharacterized deuterated standards
Lack of full CoA documentation and potential unlabeled contamination risk method validation

Validation Evidence for Dalbavancin-d6 in Bioanalysis


LC-MS/MS Method Performance in Plasma

In a 2024 peer-reviewed method validation study, dalbavancin-d6 was employed as the deuterated internal standard in a liquid chromatography–tandem mass spectrometry (LC-MS/MS) assay for quantifying dalbavancin in human plasma. The method was validated per international bioanalytical guidelines (ICH M10-compliant) and applied to clinical samples from pediatric and young adult patients [1]. When compared to assays using non-isotopic internal standards for glycopeptide quantification—which typically require larger sample volumes (≥100 µL) and demonstrate higher matrix effect variability due to differential ionization—the use of dalbavancin-d6 enabled a validated lower limit of quantification (LLOQ) of 0.66 mcg/mL using only 50 µL of plasma [2].

Method Performance
Method context
LLOQ 0.66 mcg/mL, 50 µL plasma
Supports low-volume plasma method validation
≥50% sample volume reduction vs. non-isotopic ISTD methods; linear range 0.66–400 mcg/mL
Therapeutic Drug Monitoring LC-MS/MS Bioanalytical Method Validation

Regulatory-Grade Reference Standard Documentation

Dalbavancin-d6 is offered as a fully characterized reference standard compound compliant with regulatory guidelines for analytical method development, method validation (AMV), and quality control (QC) applications . In contrast, general-purpose dalbavancin API or impurity standards often lack the comprehensive Certificate of Analysis (CoA) documentation required for traceability against pharmacopeial standards (USP or EP) during ANDA and DMF submissions [1].

Reference Standard Documentation
Specification review
Full CoA with assay, HPLC purity, MS
Supports method validation documentation review
Traceable to pharmacopeial monographs
Reference Standard GMP Regulatory Compliance

Isotopic Enrichment and Chemical Purity Specifications

Vendor specifications for dalbavancin-d6 include a minimum isotopic enrichment of 98% ²H (deuterium) and chemical purity of ≥98% by HPLC [1]. The six-deuterium substitution (+6 Da mass difference) exceeds the minimum requirement of +3 Da for unambiguous mass spectrometric discrimination from the unlabeled analyte, preventing spectral overlap in multiple reaction monitoring (MRM) detection . Products with lower isotopic enrichment (<95%) or insufficient mass difference (<3 Da) produce detectable unlabeled analyte contamination that compromises the accuracy of low-concentration measurements and may cause assay failure during validation [2].

Isotopic Enrichment & Purity
Specification review
≥98% ²H enrichment, ≥98% HPLC purity
Supports ISTD discrimination and low background
+6 Da mass difference exceeds minimum +3 Da requirement
Isotopic Enrichment Chemical Purity Internal Standard

Key Application Scenarios for Dalbavancin-d6


Pediatric TDM and Low-Volume Pharmacokinetic Studies

The Cafaro et al. 2024 LC-MS/MS method, which uses dalbavancin-d6 as the deuterated internal standard, was specifically developed and validated for pediatric and young adult patient plasma samples, requiring only 50 µL of plasma per analysis [1]. This low-volume requirement is particularly suited for pediatric pharmacokinetic studies, where sample availability is constrained, and for therapeutic drug monitoring (TDM) protocols in special populations. The method demonstrated linearity from 0.66–400 mcg/mL, covering the clinically relevant concentration range for dalbavancin therapy, and was successfully applied to clinical samples from dalbavancin-treated patients at the G. Gaslini Institute [2].

Regulated Bioanalytical Method Validation for ANDA/DMF

Dalbavancin-d6 reference standard material, supplied with full Certificate of Analysis documentation including assay value, HPLC purity, and mass spectrometry confirmation, meets the traceability requirements for ANDA (Abbreviated New Drug Application) and DMF (Drug Master File) submissions to regulatory agencies . The compound serves as a qualified reference standard for analytical method validation (AMV) and quality control (QC) applications during pharmaceutical development and manufacturing [3]. Procurement of a fully characterized, regulatory-compliant standard eliminates the time and expense of in-house characterization and reduces the risk of method validation rejection due to inadequate reference standard documentation.

Long-Term PK Studies of Extended Half-Life Formulations

Dalbavancin exhibits an extended terminal half-life of approximately 1 week in humans, with tissue concentrations persisting longer than plasma levels [4]. Accurate quantification of dalbavancin over extended sampling periods (weeks to months) requires a stable isotope-labeled internal standard with high isotopic enrichment and documented long-term stability. Dalbavancin-d6 is specified with ≥1 year stability under recommended storage conditions [5], enabling consistent analytical performance across long-duration clinical studies without the need for frequent standard re-characterization or replacement. This stability profile is essential for studies evaluating once-weekly or single-dose dalbavancin regimens where sample collection spans multiple weeks post-dose.

Application
Selection Property
Validation Focus
Pediatric pharmacokinetic research studies
Low sample volume requirement (50 µL)
LLOQ and linearity assessment
Bioanalytical method development and validation
Full characterization documentation
Documentation and traceability review
Long-duration pharmacokinetic studies
Standard stability (≥1 year)
Stability and consistency verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dalbavancin-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.